molecular formula C13H13NO4S B6143660 4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 710294-54-5

4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B6143660
CAS No.: 710294-54-5
M. Wt: 279.31 g/mol
InChI Key: ZZJZMERSFNGTFL-UHFFFAOYSA-N
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Description

4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound that features a furan ring substituted with a formyl group and a benzene ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves the coupling of a furan derivative with a benzene sulfonamide derivative. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 4-(5-carboxyfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide.

    Reduction: 4-(5-hydroxymethylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(5-formylfuran-2-yl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-14(2)19(16,17)12-6-3-10(4-7-12)13-8-5-11(9-15)18-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJZMERSFNGTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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